2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone
CAS No.:
Cat. No.: VC14982046
Molecular Formula: C19H14Cl2N2O2S
Molecular Weight: 405.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14Cl2N2O2S |
|---|---|
| Molecular Weight | 405.3 g/mol |
| IUPAC Name | 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-methylsulfanylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C19H14Cl2N2O2S/c1-26-14-5-2-12(3-6-14)17-8-9-19(25)23(22-17)11-18(24)15-7-4-13(20)10-16(15)21/h2-10H,11H2,1H3 |
| Standard InChI Key | DCQHOSLOSGNTOC-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone is a complex organic compound belonging to the pyridazinone family. This compound exhibits significant potential in various biological applications due to its unique structural characteristics, which include multiple aromatic substituents and a pyridazine ring.
Synthesis
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone typically involves multi-step reactions starting from commercially available pyridazine derivatives. The general synthetic route includes:
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Formation of Pyridazinone: The reaction of substituted pyridazines with appropriate aldehydes or ketones in the presence of catalysts.
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Substitution Reactions: Introduction of the dichlorophenyl and methylthio groups through electrophilic aromatic substitution.
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Purification: The product is purified via recrystallization from suitable solvents like ethanol or methanol.
Biological Activity
Research indicates that compounds similar to 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone exhibit diverse biological activities, including:
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Antimicrobial Properties: Studies have shown that pyridazinones can possess significant antibacterial and antifungal activities.
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Antitumor Activity: Some derivatives have been evaluated for their potential in cancer treatment, showing cytotoxic effects against various cancer cell lines.
Table 2: Biological Activity Overview
| Activity Type | Observed Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor | Cytotoxic effects on cancer cell lines |
Computational Studies
Recent studies utilizing computational chemistry methods such as Density Functional Theory (DFT) have provided insights into the electronic properties and reactivity of pyridazinones. Key findings include:
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Molecular Electrostatic Potential (MEP): Helps predict reactive sites on the molecule.
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Frontier Molecular Orbitals (FMO): Analysis indicates stability and reactivity trends that correlate with experimental data.
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